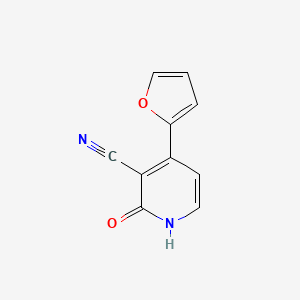

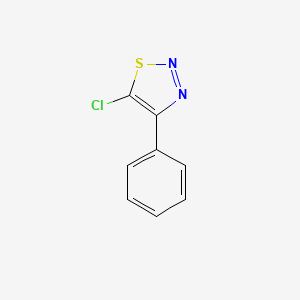

Ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate is a compound that falls within the class of isoxazole derivatives, which are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. While the specific compound is not directly studied in the provided papers, insights can be drawn from closely related isoxazole derivatives that have been synthesized and characterized.

Synthesis Analysis

The synthesis of isoxazole derivatives often involves cyclization reactions, condensation, and functional group transformations. For example, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of a carbothioamide with ethyl bromopyruvate . Similarly, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate was synthesized through esterification and bromination steps . These methods suggest that the synthesis of ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate could also involve multi-step reactions including bromination and esterification.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is often confirmed using spectroscopic techniques such as FTIR, NMR, and mass spectrometry, as well as X-ray crystallography. For instance, the structure of ethyl 2-(1,3-benzoxazol-2-yl)-5-oxo-3-(4-toluidino)-2,5-dihydro-4-isoxazolecarboxylate was confirmed using these methods . Theoretical calculations using density functional theory (DFT) can also provide insights into the molecular geometry, as seen in the study of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including lithiation, which is a process where a hydrogen atom is replaced by a lithium atom. For example, lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate was achieved using a directing group . The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in different solvents led to the formation of carbenes and other photoproducts . These studies indicate that ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate could also participate in similar reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be deduced from their molecular structure and the functional groups present. The presence of electronegative atoms and hydrogen bonding sites can influence the compound's solubility, boiling point, and melting point. The molecular electrostatic potential (MEP) map can reveal the distribution of electron density across the molecule, which is important for understanding its reactivity . The bromination of isoxazole derivatives can lead to the formation of precursors for further chemical transformations, as seen in the synthesis of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate is used as an intermediate in various synthetic processes. For example, it is utilized in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline, highlighting its role in the creation of complex chemical structures. This synthesis involves the reaction of methyl 2-azido-5-bromobenzoate with other reagents, followed by oxidation and treatment with sodium hydride to yield ethyl 7-bromo-4-(ethylsulfonyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinoline-3-carboxylate (Pokhodylo & Obushak, 2019).

Spectroscopic and SC-XRD Characterizations

The compound is also significant in spectroscopic and single crystal X-ray diffraction (SC-XRD) characterizations. Studies involving derivatives of ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate have been characterized using analytical techniques like 1H NMR, 13C NMR, FT-IR, and UV–Vis spectroscopy. These studies provide valuable insights into the compound's structure and properties, contributing to our understanding of its potential applications in various fields, including materials science and pharmaceuticals (Haroon et al., 2019).

Biomimetic Synthesis

Furthermore, ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate has been mentioned in studies related to the biomimetic synthesis of complex molecules. For instance, it has been involved in the synthesis of α-cyclopiazonic acid, showcasing its versatility and importance in mimicking natural biosynthetic pathways (Moorthie et al., 2007).

Photolysis Reactions

In photolytic studies, ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate is used to study the behavior of reactive intermediates, such as carbenes, under light exposure. These studies are crucial for understanding the photostability and photochemical properties of the compound, which can have implications in fields like material science and photochemistry (Ang et al., 1995).

Safety And Hazards

Eigenschaften

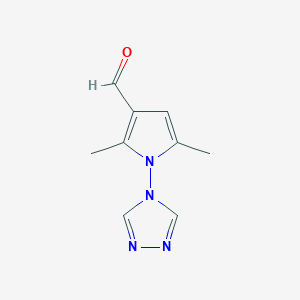

IUPAC Name |

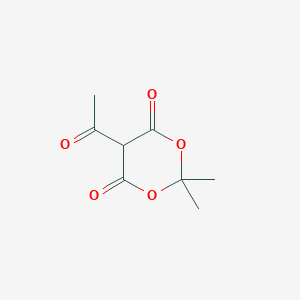

ethyl 4-(4-bromobenzoyl)-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO4/c1-2-18-13(17)11-10(7-19-15-11)12(16)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOIILPCBXYPIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377130 |

Source

|

| Record name | Ethyl 4-(4-bromobenzoyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate | |

CAS RN |

338408-83-6 |

Source

|

| Record name | Ethyl 4-(4-bromobenzoyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1303138.png)